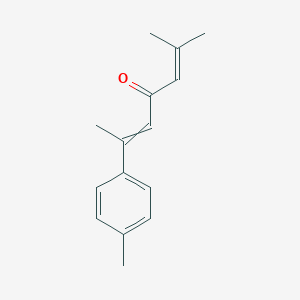
2-Methyl-6-(4-methylphenyl)hepta-2,5-dien-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(4-methylphenyl)hepta-2,5-dien-4-one is an organic compound with a complex structure that includes both aliphatic and aromatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylphenyl)hepta-2,5-dien-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of acetone and camphor as starting materials, which undergo a series of condensation reactions to form the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and cost-effectiveness while ensuring the quality of the final product. The use of advanced catalytic systems and automated control systems is common in industrial production to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
2-Methyl-6-(4-methylphenyl)hepta-2,5-dien-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
科学研究应用
2-Methyl-6-(4-methylphenyl)hepta-2,5-dien-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
作用机制
The mechanism of action of 2-Methyl-6-(4-methylphenyl)hepta-2,5-dien-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
2,6-Dimethyl-2,5-heptadien-4-one:
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: This compound has a similar aliphatic structure but includes a cyclohexene ring instead of a benzene ring.
Uniqueness
2-Methyl-6-(4-methylphenyl)hepta-2,5-dien-4-one is unique due to its combination of aliphatic and aromatic components, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets.
属性
CAS 编号 |
88702-47-0 |
|---|---|
分子式 |
C15H18O |
分子量 |
214.30 g/mol |
IUPAC 名称 |
2-methyl-6-(4-methylphenyl)hepta-2,5-dien-4-one |
InChI |
InChI=1S/C15H18O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-10H,1-4H3 |
InChI 键 |
YTYFQZKYHQYQSU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C=C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


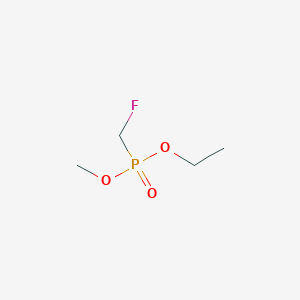

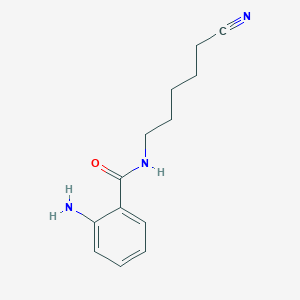

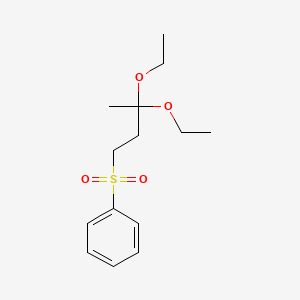
![1,1'-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14385167.png)
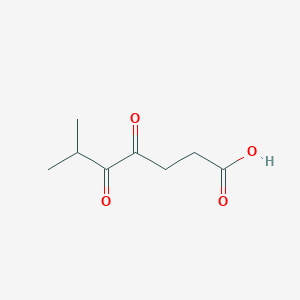
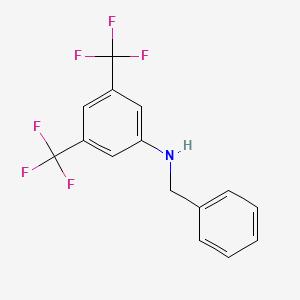

![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)
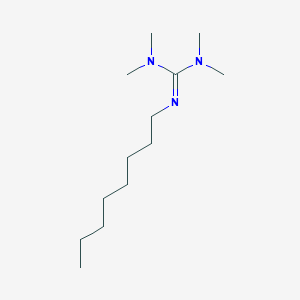
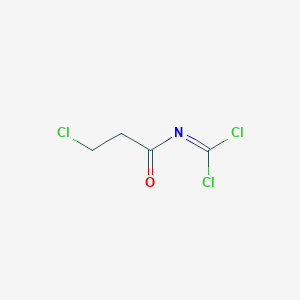

![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)
